molecular formula C19H17N3O3S B2699444 Methyl 4-oxo-3-phenyl-2-(thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251675-59-8

Methyl 4-oxo-3-phenyl-2-(thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate

Numéro de catalogue B2699444
Numéro CAS: 1251675-59-8
Poids moléculaire: 367.42
Clé InChI: MDGLFKKWBFINRS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Methyl 4-oxo-3-phenyl-2-(thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate” is a complex organic compound. It contains a thiazolidine motif, which is a five-membered heterocyclic ring containing sulfur and nitrogen . Thiazolidine motifs are present in diverse natural and bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiazolidine ring, in particular, contains one nitrogen and one sulfur atom .

Applications De Recherche Scientifique

Antimicrobial Applications

Researchers have synthesized derivatives of Methyl 4-oxo-3-phenyl-2-(thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate to investigate their antimicrobial properties. These compounds have shown significant in vitro activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The structural elucidation of these compounds was achieved through spectral techniques like IR, NMR, and Mass spectrometry, highlighting their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011), (Patel & Patel, 2010).

Anticonvulsant Applications

A series of compounds related to the core structure of Methyl 4-oxo-3-phenyl-2-(thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate were synthesized and evaluated for their anticonvulsant activities. These compounds were compared with standard drugs like phenytoin sodium and lamotrigine, revealing some derivatives with notable efficacy. This suggests the potential of these molecules in developing new anticonvulsant therapies (Archana., Srivastava, & Kumar, 2002).

Anticancer Applications

Derivatives of Methyl 4-oxo-3-phenyl-2-(thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate were explored for their anticancer potential, with specific focus on breast cancer cell lines like MCF-7. These compounds underwent structural characterization and were tested for cytotoxicity, showing promising anticancer activity. This research opens avenues for further exploration of these compounds as anticancer agents (Gaber et al., 2021).

Antimalarial Applications

In the realm of antimalarial research, some derivatives have been synthesized and tested against Plasmodium falciparum in vitro and Plasmodium yoelii in vivo. These studies indicate the compounds' ability to inhibit parasite growth and their potential as antimalarial agents. The research underscores the importance of these derivatives in developing new therapies against malaria (Solomon et al., 2013).

Antihyperglycemic Applications

The compound and its derivatives have also been evaluated for their antihyperglycemic activity. This involved synthesizing a range of thiazolidinone derivatives and testing them in vivo for their efficacy in lowering blood glucose levels. Some compounds exhibited significant improvement in oral glucose tolerance, highlighting their potential in diabetes treatment (Deshmukh et al., 2017).

Orientations Futures

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . Developing multifunctional drugs and improving their activity should be a focus of research . These data provide useful information for designing next-generation drug candidates .

Propriétés

IUPAC Name

methyl 4-oxo-3-phenyl-2-(1,3-thiazolidin-3-yl)quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-18(24)13-7-8-15-16(11-13)20-19(21-9-10-26-12-21)22(17(15)23)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGLFKKWBFINRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-3-phenyl-2-(thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.